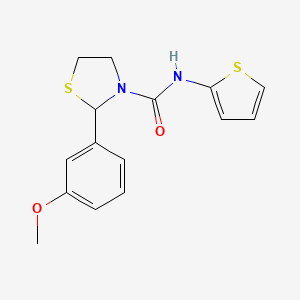

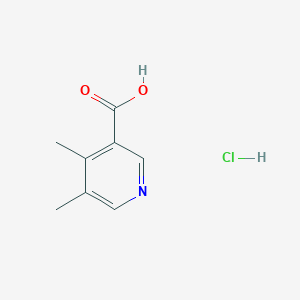

4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

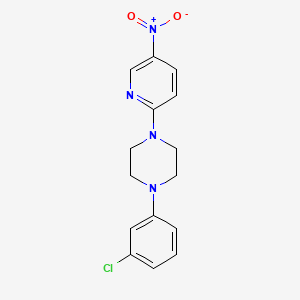

4,5-Dimethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2377032-00-1 . It has a molecular weight of 187.63 and is typically found in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,5-dimethylnicotinic acid hydrochloride . The InChI code is 1S/C8H9NO2.ClH/c1-5-3-9-4-7 (6 (5)2)8 (10)11;/h3-4H,1-2H3, (H,10,11);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

1. Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound to 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This reaction mechanism involves direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride by DMAP·HCl and the acylating reagent, leading to a transient intermediate that releases the acylation product while regenerating the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

2. Rearrangement Reactions

In a study on rearrangement reactions, dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, a compound structurally related to 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride, was shown to undergo reverse base-catalyzed reactions to derivatives of 4H- and 3H-azepines (Anderson & Johnson, 1966).

3. Complexation Behavior

Studies on molecular tweezers with active site carboxylic acids have shown that the microenvironment around the carboxylic acid group significantly alters complexation behavior relative to simple carboxylic acids, indicating the potential of structurally similar compounds like 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride in complexation applications (Zimmerman, Wu, & Zeng, 1991).

4. Enantioselectivity in Chemical Synthesis

The enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, compounds related to 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride, was significantly influenced by the presence of a methyl ester at the 5-position and a long or branched acyl chain at C3 (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

5. Co-crystal Design

Research on co-crystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, which are structurally similar to 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride, has demonstrated the potential of such compounds in the design of co-crystals with diverse supramolecular synthons and hydrogen bonding patterns (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Safety And Hazards

The compound has been classified under GHS07 and has a signal word of warning . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4,5-dimethylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-9-4-7(6(5)2)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOPMXZNWCBLJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)

![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)

![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)